molecular formula C10H10F3NO3 B13576963 1,1,1-Trifluoro-3-(2-methyl-5-nitrophenyl)propan-2-ol

1,1,1-Trifluoro-3-(2-methyl-5-nitrophenyl)propan-2-ol

Cat. No.: B13576963
M. Wt: 249.19 g/mol
InChI Key: IWFAEBWQPFFDER-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(2-methyl-5-nitrophenyl)propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(2-methyl-5-nitrophenyl)propan-2-ol typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(2-methyl-5-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1,1,1-trifluoro-3-(2-methyl-5-nitrophenyl)propan-2-one or corresponding carboxylic acids.

    Reduction: Formation of 1,1,1-trifluoro-3-(2-methyl-5-aminophenyl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-(2-methyl-5-nitrophenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(2-methyl-5-nitrophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(2-methyl-5-nitrophenyl)propan-2-ol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-methyl-5-nitrophenyl)propan-2-ol

InChI

InChI=1S/C10H10F3NO3/c1-6-2-3-8(14(16)17)4-7(6)5-9(15)10(11,12)13/h2-4,9,15H,5H2,1H3

InChI Key

IWFAEBWQPFFDER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(F)(F)F)O

Origin of Product

United States

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